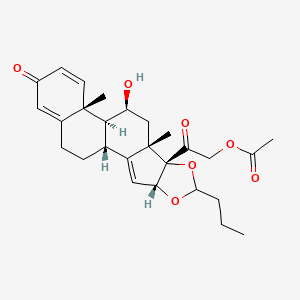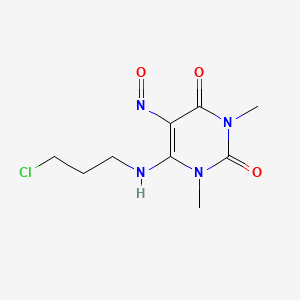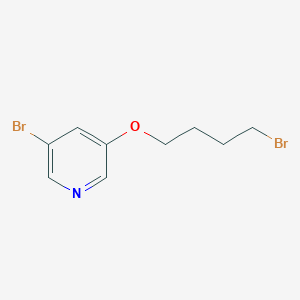![molecular formula C14H15N3O2 B13856241 Ethyl 4-[(2-aminopyridin-3-yl)amino]benzoate](/img/structure/B13856241.png)
Ethyl 4-[(2-aminopyridin-3-yl)amino]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-[(2-aminopyridin-3-yl)amino]benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of an ethyl ester group attached to a benzoic acid moiety, which is further substituted with a 2-aminopyridin-3-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[(2-aminopyridin-3-yl)amino]benzoate typically involves the reaction of 4-aminobenzoic acid with 2-aminopyridine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is then refluxed in an appropriate solvent, such as dichloromethane, to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[(2-aminopyridin-3-yl)amino]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or nitro compounds.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzoates or pyridines.
Scientific Research Applications
Ethyl 4-[(2-aminopyridin-3-yl)amino]benzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific optical or electronic properties.
Mechanism of Action
The mechanism of action of Ethyl 4-[(2-aminopyridin-3-yl)amino]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with receptors to modulate signaling pathways involved in various biological processes .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-methyl-3-[(4-(pyridin-3-yl)pyrimidin-2-yl)amino]benzoate
- Ethyl 4-[(3-aminopyridin-2-yl)amino]benzoate
- Ethyl 4-[(4-methylpyridin-2-yl)amino]piperidine-1-carboxylate
Uniqueness
Ethyl 4-[(2-aminopyridin-3-yl)amino]benzoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2-aminopyridin-3-yl group enhances its potential for specific interactions with biological targets, making it a valuable compound for research and development in medicinal chemistry .
Properties
Molecular Formula |
C14H15N3O2 |
|---|---|
Molecular Weight |
257.29 g/mol |
IUPAC Name |
ethyl 4-[(2-aminopyridin-3-yl)amino]benzoate |
InChI |
InChI=1S/C14H15N3O2/c1-2-19-14(18)10-5-7-11(8-6-10)17-12-4-3-9-16-13(12)15/h3-9,17H,2H2,1H3,(H2,15,16) |
InChI Key |
HTXCWMPUVSEACQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC2=C(N=CC=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![methyl 8-(methylthio)-4-morpholin-4-yl-2-(1H-pyrazol-4-yl)pyrido[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13856171.png)



![P-[(1R,2R)-1,2-Dihydroxypropyl]phosphonic Acid Bis(phenylmethyl) Ester](/img/structure/B13856192.png)
![3-[3-[(2-Methylpropan-2-yl)oxy]-3-oxopropoxy]benzoic acid](/img/structure/B13856196.png)



![ethyl 2-amino-5,6,7,8-tetrahydro-4H-[1,3]thiazolo[4,5-d]azepine-5-carboxylate](/img/structure/B13856224.png)
